Lipophilicity Advantage: XLogP3-AA of 3.3 vs. 4-Fluorophenyl and 2-Trifluoromethyl Analogs
The target compound exhibits a computed XLogP3-AA of 3.3, placing it at a lipophilicity midpoint between the less lipophilic 6-(4-fluorophenyl) analog (XLogP3-AA = 2.7; Δ = +0.6) and the more lipophilic 6-(2-trifluoromethylphenyl) analog (XLogP3-AA = 3.4; Δ = −0.1) [1]. This intermediate lipophilicity, achieved through the electron-donating 2,4-dimethyl substitution pattern rather than halogen or trifluoromethyl groups, offers a distinct balance of membrane permeability and aqueous solubility relevant for oral bioavailability optimization [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 6-(4-Fluorophenyl) analog (PubChem CID 16227351): 2.7; 6-(2-Trifluoromethylphenyl) analog (PubChem CID 16227350): 3.4 |
| Quantified Difference | +0.6 log units vs. 4-F analog; −0.1 log units vs. 2-CF3 analog |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem (PubChem release 2021.05.07/2025.09.15) |
Why This Matters
A 0.6 log unit difference in XLogP can correspond to a ~4-fold difference in partition coefficient, significantly impacting compound distribution, clearance, and off-target binding in pharmacological assays.
- [1] PubChem Compound Summaries: CID 16786411 (target, XLogP3-AA=3.3); CID 16227351 (6-(4-fluorophenyl) analog, XLogP3-AA=2.7); CID 16227350 (6-(2-trifluoromethylphenyl) analog, XLogP3-AA=3.4). National Center for Biotechnology Information. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001 Mar 1;46(1-3):3-26. doi: 10.1016/s0169-409x(00)00129-0. PMID: 11259830. View Source
